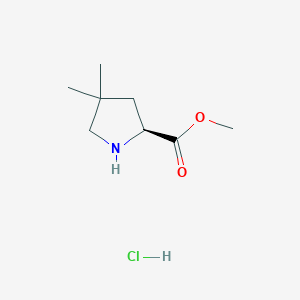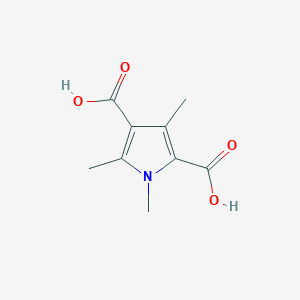![molecular formula C7H5N3O4 B8085276 2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 91996-88-2](/img/structure/B8085276.png)
2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O4 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Functionalization
Marcotte, Rombouts, and Lubell (2003) synthesized benzyl esters of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. Their method allowed for adding molecular diversity onto the pyrimidine nitrogens, indicating potential for diverse chemical applications (Marcotte, Rombouts, & Lubell, 2003).
Electroorganic Synthesis
Veisi, Maleki, and Farokhzad (2017) described an electroorganic synthesis method for certain derivatives of this compound. This environmentally benign procedure indicates the compound's utility in green chemistry applications (Veisi, Maleki, & Farokhzad, 2017).
Pharmaceutical Research
Esteve et al. (2006) identified a series of derivatives as potent A2B adenosine receptor antagonists, showing potential for pharmaceutical applications, particularly in developing treatments targeting these receptors (Esteve et al., 2006).
Thermal Stability Studies
Salih and Al-Sammerrai (1986) performed thermal analyses on derivatives, providing insights into the thermal stability of these compounds, which is vital for their application in various fields (Salih & Al-Sammerrai, 1986).
Antibacterial Activity
Asadian, Davoodnia, and Beyramabadi (2018) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity, suggesting the compound's relevance in developing new antibacterial agents (Asadian, Davoodnia, & Beyramabadi, 2018).
Supramolecular Chemistry
Fonari et al. (2004) explored the use of related pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies, indicating potential applications in material science and nanotechnology (Fonari et al., 2004).
Propriétés
IUPAC Name |
2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c11-5-4-2(9-7(14)10-5)1-3(8-4)6(12)13/h1,8H,(H,12,13)(H2,9,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHWIRGNCLXAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1NC(=O)NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293617 | |
| Record name | 2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-88-2 | |
| Record name | NSC90991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline](/img/structure/B8085206.png)



![7'-Aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B8085234.png)


![methyl (R)-2-(benzyloxycarbonylamino)spiro[3.3]heptane-6-carboxylate](/img/structure/B8085254.png)

![(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8085273.png)


![(NZ)-N-[(2Z)-1,2-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B8085289.png)
![[2-(Trifluoromethyl)-1,2,4-triazol-3-yl]hydrazine](/img/structure/B8085296.png)
